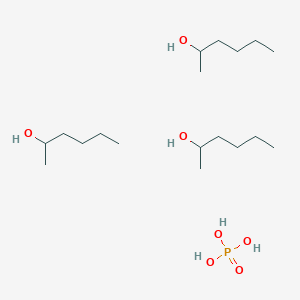
Hexan-2-ol;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexan-2-ol is an organic compound with the molecular formula C6H14O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to the second carbon atom in the hexane chain. Phosphoric acid, with the chemical formula H3PO4, is a mineral acid commonly used in various chemical reactions and industrial processes. When combined, hexan-2-ol and phosphoric acid can participate in several chemical reactions, making them valuable in both laboratory and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexan-2-ol can be synthesized from hexan-1-ene through a hydration reaction. The process involves the following steps :
- Measure out 11 cm³ of hexan-1-ene into a boiling tube placed in an ice bath.
- Carefully add 5 cm³ of concentrated phosphoric acid to the hexan-1-ene.
- After 5 minutes, add 10 cm³ of distilled water to the mixture and transfer the contents to a separating funnel.
- Shake the mixture and allow it to settle.
- Discard the lower aqueous layer.
- Add a fresh 10 cm³ sample of distilled water and repeat steps 4 and 5.
- Transfer the remaining liquid to a beaker.
- Add 2 g of anhydrous magnesium sulfate and allow it to stand for 5 minutes.
- Filter the mixture under reduced pressure.
- Distill the filtrate and collect the distillate that boils in the range of 130-160°C.
Industrial Production Methods
In industrial settings, hexan-2-ol is typically produced through the hydration of hex-1-ene using phosphoric acid as a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Hexan-2-ol undergoes several types of chemical reactions, including:
Oxidation: Hexan-2-ol can be oxidized to form hexan-2-one using oxidizing agents such as potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4).
Dehydration: When heated with concentrated phosphoric acid, hexan-2-ol undergoes dehydration to form hex-1-ene.
Substitution: Hexan-2-ol can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) and sulfuric acid (H2SO4).
Dehydration: Concentrated phosphoric acid (H3PO4) at high temperatures.
Substitution: Various halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Hexan-2-one.
Dehydration: Hex-1-ene.
Substitution: Halogenated hexane derivatives.
Aplicaciones Científicas De Investigación
Hexan-2-ol and phosphoric acid are used in various scientific research applications, including:
Chemistry: Hexan-2-ol is used as a solvent and intermediate in organic synthesis.
Biology: Hexan-2-ol is used in the study of pheromones and insect behavior. Phosphoric acid is used in the preparation of biological samples for electron microscopy.
Medicine: Hexan-2-ol is used in the formulation of pharmaceuticals. Phosphoric acid is used in dental cements and as an acidifying agent in medications.
Industry: Hexan-2-ol is used in the production of plasticizers, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of hexan-2-ol and phosphoric acid varies depending on the specific reaction:
Dehydration: In the dehydration of hexan-2-ol, phosphoric acid acts as a catalyst by protonating the hydroxyl group, making it a better leaving group.
Oxidation: In the oxidation of hexan-2-ol, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent, resulting in the formation of hexan-2-one.
Comparación Con Compuestos Similares
Hexan-2-ol can be compared with other similar compounds such as:
Hexan-1-ol: A primary alcohol with the hydroxyl group attached to the first carbon atom. It undergoes similar reactions but with different reactivity and products.
Hexan-3-ol: A secondary alcohol with the hydroxyl group attached to the third carbon atom. It has similar chemical properties but different physical properties such as boiling point and solubility.
Cyclohexanol: A cyclic alcohol that undergoes similar dehydration reactions to form cyclohexene.
Hexan-2-ol is unique due to its position of the hydroxyl group, which influences its reactivity and the types of products formed in chemical reactions.
Propiedades
Número CAS |
92358-42-4 |
|---|---|
Fórmula molecular |
C18H45O7P |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
hexan-2-ol;phosphoric acid |
InChI |
InChI=1S/3C6H14O.H3O4P/c3*1-3-4-5-6(2)7;1-5(2,3)4/h3*6-7H,3-5H2,1-2H3;(H3,1,2,3,4) |
Clave InChI |
DRGKPVJSJRAPOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)O.CCCCC(C)O.CCCCC(C)O.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14356758.png)

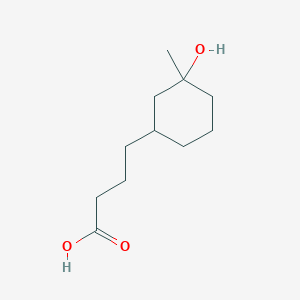


![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
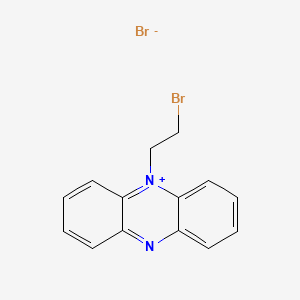
![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
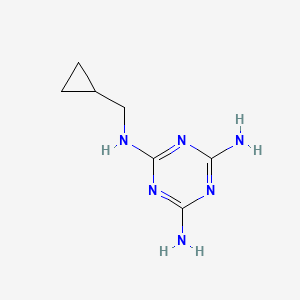
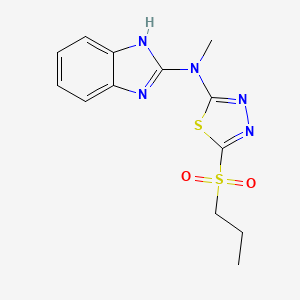
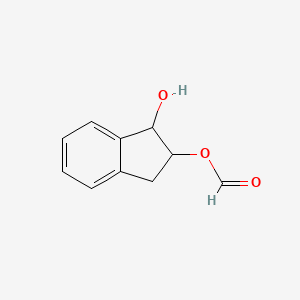
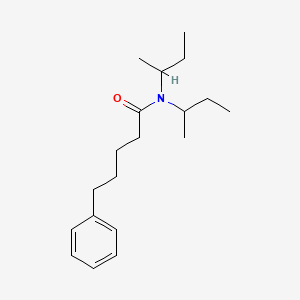

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)
